molecular formula C25H43NO B1649356 n-Benzyloctadecanamide CAS No. 5327-45-7

n-Benzyloctadecanamide

Cat. No. B1649356
CAS RN: 5327-45-7
M. Wt: 373.6 g/mol
InChI Key: IXODJGLAVBPVSW-UHFFFAOYSA-N
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Description

N-Benzyloctadecanamide, also known as N-Benzylstearamide, is a macamide, a distinct class of secondary metabolites found in Lepidium meyenii Walp. (Maca) . It has a molecular formula of C25H43NO .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like this compound, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of this compound consists of a long carbon chain attached to a benzyl group and an amide group . The molecule has a molar refractivity of 118.2±0.3 cm³ .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm³, a boiling point of 525.3±29.0 °C at 760 mmHg, and a flash point of 326.3±9.2 °C . It has a molar volume of 408.8±3.0 cm³ and a polar surface area of 29 Ų .

Scientific Research Applications

Structural and Vibrational Properties

In a study by Chain et al. (2016), the structural, topological, and vibrational properties of N-benzyloctadecanamide were investigated using spectroscopic studies and density functional theory calculations. This research provides insights into the atomic charges, molecular electrostatic potentials, stabilization energies, and topological properties of this compound, which can be significant for its application in various scientific and industrial fields (Chain et al., 2016).

Green Synthesis of Sulfonamides

Another application in chemical research is demonstrated in the work by Shi et al. (2009), where a green and efficient method for the synthesis of sulfonamides was developed. This study highlights the relevance of this compound in the context of environmentally benign synthesis, which is critical in modern chemical research (Shi et al., 2009).

Chemical Kinetics and Reaction Modeling

Dagaut et al. (2002) conducted an experimental and kinetic modeling study on the oxidation of n-propylbenzene, which is closely related to this compound. This research is crucial for understanding the chemical kinetics and reaction mechanisms, which can be applied to similar compounds like this compound (Dagaut et al., 2002).

Photodynamic Therapy in Medicine

In the field of medical research, Schmidt-Erfurth et al. (1995) explored the use of benzoporphyrin derivative, similar in structure to this compound, in photodynamic therapy (PDT). This study demonstrates the potential of this compound in medical applications, particularly in therapies involving proliferating endothelial cells (Schmidt-Erfurth et al., 1995).

properties

IUPAC Name

N-benzyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXODJGLAVBPVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277650
Record name n-benzyloctadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5327-45-7
Record name N-(Phenylmethyl)octadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5327-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3333
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-benzyloctadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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